molecular formula C19H25N5O2 B14966480 1-(2,4-dimethylphenyl)-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2,4-dimethylphenyl)-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14966480
M. Wt: 355.4 g/mol
InChI Key: SONATJAJRUUJMB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group and two methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl group and the methoxyethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methoxyethyl groups, which may affect its reactivity and applications.

    N,N-Bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the 2,4-dimethylphenyl group, which may influence its biological activity.

Uniqueness: 1-(2,4-Dimethylphenyl)-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N,N-bis(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H25N5O2/c1-14-5-6-17(15(2)11-14)24-19-16(12-22-24)18(20-13-21-19)23(7-9-25-3)8-10-26-4/h5-6,11-13H,7-10H2,1-4H3

InChI Key

SONATJAJRUUJMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCOC)CCOC)C

Origin of Product

United States

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